molecular formula C15H14N2O3 B5667493 N-(2-ethylphenyl)-2-nitrobenzamide

N-(2-ethylphenyl)-2-nitrobenzamide

Cat. No.: B5667493
M. Wt: 270.28 g/mol
InChI Key: SFXMWUGFZZPMND-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a nitro group (-NO2) and an amide group (-CONH-) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-nitrobenzamide typically involves the nitration of 2-ethylbenzoic acid followed by the formation of the amide bond. One common method includes the following steps:

    Nitration: 2-ethylbenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the ethyl group.

    Amidation: The resulting 2-ethyl-5-nitrobenzoic acid is then converted to the corresponding amide by reacting it with ammonia or an amine under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The nitration step is carefully controlled to prevent over-nitration, and the amidation step is optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: N-(2-ethylphenyl)-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 2-ethyl-5-nitrobenzoic acid and ammonia or an amine.

Scientific Research Applications

N-(2-ethylphenyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-nitrobenzamide and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

N-(2-ethylphenyl)-2-nitrobenzamide can be compared with other nitrobenzamides and related compounds:

    N-(2-methylphenyl)-2-nitrobenzamide: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and biological activity.

    N-(2-ethylphenyl)-4-nitrobenzamide: The nitro group is positioned differently, which can affect the compound’s chemical properties and interactions.

    N-(2-ethylphenyl)-2-aminobenzamide: The nitro group is reduced to an amino group, resulting in different reactivity and potential biological effects.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-2-11-7-3-5-9-13(11)16-15(18)12-8-4-6-10-14(12)17(19)20/h3-10H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXMWUGFZZPMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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